2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate
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Overview
Description
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both aromatic and ester functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate typically involves the esterification of 2-methyl-1-oxo-1-phenylpropan-2-ol with 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the process may include steps for purification such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Medicinal Chemistry: The compound has been studied for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate involves its ability to act as an alkylating agent. This means it can react with DNA and other cellular molecules, causing damage that can lead to cell death. This property is particularly useful in the synthesis of anti-cancer drugs, where the compound targets rapidly dividing cells. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A similar compound with the formula CH₂=C(CH₃)COOCH₃, used in the production of poly(methyl methacrylate) (PMMA).
Phenylacetone: Another related compound with a phenyl group and a ketone functional group, used in the synthesis of amphetamines.
Uniqueness
2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate is unique due to its combination of aromatic and ester functional groups, which provide it with a wide range of reactivity and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
135899-40-0 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-10(2)13(16)17-14(3,4)12(15)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChI Key |
SJDLEUINOTTZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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